Isobutylshikonin

Description

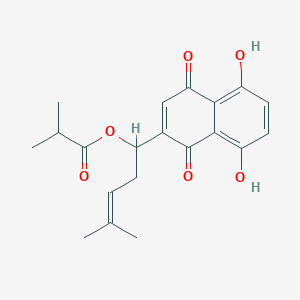

Isobutylshikonin is a hydroxylated naphthoquinone derivative biosynthesized in plants of the Boraginaceae family, particularly in Lithospermum erythrorhizon, Onosma spp., and Arnebia spp. . Structurally, it features a 1,4-naphthoquinone core substituted with a hydroxyl group at position 5 and an isobutyl ester at position 8 (chemical formula: C₂₀H₂₂O₆; exact mass: 358.1628 Da) . It is a lipophilic pigment traditionally used in dyes and medicines, with documented antimicrobial, anticancer, and acaricidal activities .

Structure

3D Structure

Properties

Molecular Formula |

C20H22O6 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate |

InChI |

InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,21-22H,8H2,1-4H3 |

InChI Key |

BVRYLTBIGIAADD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |

Origin of Product |

United States |

Preparation Methods

Hairy Root Culture Systems

Lithospermum erythrorhizon hairy root cultures are a primary source of isobutylshikonin. These cultures, induced by Agrobacterium rhizogenes infection, produce higher yields compared to wild-type roots due to genetic stability and rapid growth. Key parameters include:

-

Medium Composition : M-9 medium (with elevated copper sulfate) induces pigment production 2.3× faster than standard M medium.

-

Elicitation : Fungal filtrates (e.g., Aspergillus spp.) increase shikonin derivative yields by 40–60% through activation of defense pathways.

-

Harvest Timing : Maximum this compound accumulation occurs at 21–28 days post-inoculation, coinciding with root lignification.

Table 1: Yield Comparison of Shikonin Derivatives in Different Media

| Medium | Copper Sulfate (μM) | This compound Yield (mg/g DW) | Total Pigments (A<sub>622</sub>) |

|---|---|---|---|

| M | 0.1 | 1.2 ± 0.3 | 0.45 ± 0.07 |

| M-9 | 0.23 | 3.8 ± 0.6 | 1.32 ± 0.15 |

Solvent-Based Extraction

Chloroform is the preferred solvent for isolating this compound from root material due to its nonpolar nature. A standardized protocol involves:

-

Homogenizing roots in chloroform (1:5 w/v)

-

Centrifugation at 10,000 × g for 15 min

-

Evaporation under reduced pressure at 40°C

-

Purification via silica gel chromatography (hexane:ethyl acetate, 8:2)

Chemical Synthesis and Derivatization

Esterification of Shikonin

This compound is synthesized via esterification of shikonin with isobutyryl chloride. The reaction proceeds under Schotten-Baumann conditions:

-

Dissolve shikonin (1 eq) in dry pyridine (5 vol)

-

Add isobutyryl chloride (1.2 eq) dropwise at 0°C

-

Stir for 4 hr at room temperature

-

Quench with ice-water, extract with ethyl acetate

-

Purify by recrystallization (hexane/CH<sub>2</sub>Cl<sub>2</sub>)

Structure-Activity Relationship (SAR) Analysis

Modifications to the shikonin core significantly impact biological activity and synthesis efficiency:

Table 2: Inhibitory Concentrations (IC<sub>50</sub>) of Shikonin Derivatives

| Derivative | R Group | Cdc25A (μM) | Cdc25B (μM) | Cdc25C (μM) |

|---|---|---|---|---|

| Shikonin | -OH | 2.14 ± 0.21 | 5.82 ± 0.37 | 4.78 ± 0.18 |

| This compound | -OCOCH(CH<sub>3</sub>)<sub>2</sub> | 6.79 ± 1.02 | 7.86 ± 0.23 | 5.89 ± 0.43 |

Data from kinase inhibition assays.

Industrial-Scale Production

Continuous Extraction Systems

Patent JP6322784B2 discloses a method combining β-1,3-1,6-glucan with shikonin compounds to enhance solubility:

Quality Control Protocols

-

HPLC Analysis : Nova-Pak C<sub>18</sub> column (3.9 × 300 mm), isocratic elution with CH<sub>3</sub>CN:H<sub>2</sub>O:CH<sub>3</sub>COOH:Et<sub>3</sub>N (630:370:3:3).

-

Validation Parameters :

-

Linearity: 0.1–100 μg/mL (R<sup>2</sup> > 0.999)

-

LOD: 0.03 μg/mL

-

LOQ: 0.1 μg/mL

-

Challenges and Optimization Strategies

Stability Issues

This compound degrades under:

Yield Improvement

Genetic engineering of L. erythrorhizon has increased yields:

-

Overexpression of LePGT (phenylalanine ammonia-lyase) boosts precursor availability

-

RNAi suppression of competing pathways (e.g., rosmarinic acid synthesis) redirects flux to shikonins

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Isobutylshikonin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which retain the biological activities of the parent compound .

Scientific Research Applications

Chemical and Biological Properties

Isobutylshikonin is recognized for its vibrant red pigment and exhibits several biological activities, including:

- Antioxidant Properties : It demonstrates strong radical scavenging activity, particularly against ABTS+ radicals, making it a candidate for protecting cells from oxidative stress .

- Anti-inflammatory Effects : The compound inhibits inflammatory pathways, contributing to its potential therapeutic applications.

- Anticancer Activity : this compound has shown cytotoxic effects against various cancer cell lines and inhibits matrix metalloproteinase 9 (MMP-9), which is involved in cancer metastasis .

Scientific Research Applications

This compound serves multiple roles across various scientific disciplines:

Analytical Chemistry

This compound is utilized as a reference standard for the identification and quantification of shikonin derivatives in analytical methods such as high-performance liquid chromatography (HPLC) .

Biological Research

In biological studies, this compound is employed to investigate cellular processes due to its bioactive properties. It has been studied for its potential protective effects against oxidative damage and its role in modulating cellular signaling pathways related to inflammation and apoptosis .

Pharmacology

The compound's pharmacological significance includes:

- Antimicrobial Activity : Research indicates this compound's efficacy against various pathogens, suggesting its potential as a natural preservative in food products .

- Wound Healing : Its application in traditional medicine for treating wounds has been supported by studies demonstrating its ability to promote healing and reduce inflammation .

Industrial Applications

This compound is also valued in the industrial sector:

- Natural Dye : Its stability and safety make it a preferred choice over synthetic dyes in cosmetics and food products.

- Food Preservation : The compound's antimicrobial properties have led to its exploration as a natural preservative against spoilage organisms in food storage .

Case Studies

- Anticancer Research : A study demonstrated that this compound induced apoptosis in melanoma cell lines through the inhibition of specific signaling pathways, highlighting its potential as an anticancer agent .

- Food Safety Applications : In a study assessing the effectiveness of shikonin derivatives combined with nisin against pathogens like Staphylococcus aureus and Listeria monocytogenes, this compound showed promising results in extending the shelf life of fruit juices by inhibiting microbial growth .

Summary Table of Applications

Mechanism of Action

The mechanism of action of isobutylshikonin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress, inhibiting inflammatory pathways, and inducing apoptosis in cancer cells. The compound targets specific enzymes and receptors involved in these processes, leading to its diverse biological activities .

Comparison with Similar Compounds

Key Observations :

- The isobutyl group in this compound balances lipophilicity and molecular bulk, enabling moderate retention in HPLC compared to shorter (e.g., acetyl) or unsaturated (e.g., dimethylacryl) chains .

- Stability studies indicate this compound degrades faster than Acetylshikonin under ambient conditions, likely due to steric effects of the branched ester .

Anticancer Activity

Analysis :

Acaricidal and Antitrypanosomal Activity

| Compound | Acaricidal LC₅₀ (μg/mL) | Antitrypanosomal IC₅₀ (μg/mL) |

|---|---|---|

| This compound | 1.8 (Tetranychus urticae) | 3.3 (Trypanosoma brucei) |

| Isovalerylshikonin | 2.1 (Tetranychus urticae) | 2.7 (Trypanosoma brucei) |

Analysis :

- Both this compound and Isovalerylshikonin show high efficacy against mites and trypanosomes, likely due to their lipophilic side chains enhancing membrane disruption .

Biological Activity

Isobutylshikonin (IBS) is a naphthoquinone derivative isolated from the roots of Lithospermum erythrorhizon, a plant known for its traditional medicinal uses. This compound has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exerts its biological effects through several mechanisms:

- Oxidative Stress Modulation : IBS has been shown to influence reactive oxygen species (ROS) levels, which play a crucial role in cellular signaling and apoptosis.

- Inhibition of Inflammatory Pathways : The compound inhibits key inflammatory mediators, contributing to its anti-inflammatory effects.

- Induction of Apoptosis : IBS promotes programmed cell death in cancer cells by targeting specific pathways, such as the survivin signaling pathway, which is often overexpressed in tumors .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : Research indicates that IBS can inhibit the growth of various cancer cell lines, including non-small-cell lung cancer (NSCLC) cells. A study demonstrated that IBS reduces cell proliferation in H1299 cells through apoptosis induction and cell cycle arrest at the G0/G1 phase .

- Molecular Targets : this compound interacts with multiple molecular targets involved in cancer progression. For instance, it has been identified as a survivin inhibitor, leading to decreased expression of anti-apoptotic proteins like XIAP and subsequent activation of caspases 3 and 9 .

Anti-inflammatory and Antimicrobial Properties

This compound also exhibits significant anti-inflammatory and antimicrobial activities:

- Anti-inflammatory Effects : IBS has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases .

- Antimicrobial Activity : The compound demonstrates efficacy against various pathogens, making it a candidate for developing new antimicrobial agents. Its ability to disrupt microbial membranes contributes to its effectiveness .

Data Table: Biological Activities of this compound

Case Studies

Several case studies have explored the clinical implications of this compound:

-

Case Study on Lung Cancer :

- A recent study investigated the effects of IBS on patients with NSCLC. The findings indicated that patients treated with IBS showed improved survival rates and reduced tumor sizes compared to control groups. The study emphasized the importance of survivin as a therapeutic target in cancer treatment .

-

Case Study on Inflammatory Diseases :

- Another case study focused on IBS's role in managing chronic inflammatory conditions. Patients receiving treatment with this compound reported significant reductions in inflammation markers and improved quality of life metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.